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Compound of Interest

Compound Name: NSC61610

Cat. No.: B1680230

Technical Support Center: NSC61610

This technical support guide provides information on the toxicity and dose-limiting factors of the
lanthionine synthetase C-like 2 (LANCLZ2) agonist, NSC61610. As specific toxicology data for
NSC61610 are not publicly available, this document summarizes the safety profile of other well-
characterized LANCL2 agonists, BT-11 (Omilancor) and NIM-1324, to provide a potential
reference for researchers.

Frequently Asked Questions (FAQSs)

Q1: What is the known toxicity profile of NSC616107?
Al: Currently, there are no publicly available preclinical or clinical toxicology studies specifically

for NSC61610. Its effects have primarily been characterized in mouse models of influenza,
where it has shown therapeutic efficacy by reducing inflammation and improving survival.[1][2]

Q2: Are there any safety data on other LANCL2 agonists that could be relevant to NSC616107?

A2: Yes, extensive safety and toxicology studies have been conducted on other LANCL2
agonists, such as BT-11 (Omilancor) and NIM-1324. These studies in animals and humans
have consistently demonstrated a benign safety profile with no dose-limiting toxicities observed
at high doses.[3][4][5][6][7]

Q3: What were the findings from preclinical toxicology studies of other LANCL2 agonists?
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A3: Preclinical studies for the LANCLZ2 agonist BT-11 in rats and dogs showed no clinical signs
of toxicity, including no changes in biochemical or hematological markers, and no macroscopic
or microscopic organ damage at doses up to 1,000 mg/kg/day in 90-day repeat-dose studies.
[3][4] Similarly, the LANCL2 agonist NIM-1324 had a No-Observed-Adverse-Effect-Level
(NOAEL) up to the tested limit dose of 1000 mg/kg/day in 28-day studies in rats and dogs, with
no observed side effects or organ damage.[5]

Q4: What are the dose-limiting factors for LANCL2 agonists in humans?

A4: In Phase | clinical trials for both BT-11 and NIM-1324, no dose-limiting toxicities were
observed. BT-11 was well-tolerated in single ascending doses up to 100 mg/kg and in multiple
ascending doses up to 100 mg/kg daily for seven days.[7] NIM-1324 was well-tolerated in
single ascending doses up to 1500 mg and multiple ascending doses up to 1500 mg daily for
seven days, with no serious adverse events reported.[5][6]

Q5: What is the mechanism of action of NSC61610 and other LANCL2 agonists?

A5: NSC61610 and other LANCLZ2 agonists exert their effects by activating the Lanthionine
Synthetase C-like 2 (LANCL2) pathway. This activation modulates immune responses, leading
to anti-inflammatory effects.[1][2] Specifically, activation of LANCL2 has been shown to
increase the production of the anti-inflammatory cytokine IL-10 by macrophages and CD8+ T
cells.[1][2]

Quantitative Data Summary

The following tables summarize the preclinical and clinical safety findings for the LANCL2
agonists BT-11 and NIM-1324.

Table 1. Summary of Preclinical Toxicology Findings for LANCL2 Agonists
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NOAEL (No-
Route of Observed-
. Study o Key
Compound Species . Administrat Adverse- L
Duration . Findings
ion Effect-
Level)
No clinical
signs of
toxicity, no
biochemical
> 1,000 or
BT-11 Rat, Dog 90 days Oral )
mg/kg/day hematological
changes, no
organ
pathology.[3]
[4]
No observed
side effects,
1,000 hematological
NIM-1324 Rat, Dog 28 days Oral )
mg/kg/day dysfunctions,

or histological

changes.[5]

Table 2: Summary of Phase | Clinical Trial Safety Findings for LANCL2 Agonists
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. Maximum
Study Dosing Key Adverse
Compound . ] Tolerated Dose
Population Regimen Events
(MTD)
Single Ascending No dose-limiting
Dose (up to 100 toxicities; no
Healthy ] ) )
mg/kg) & Multiple increase in
BT-11 Volunteers ] Not Reached
(n=70) Ascending Dose adverse events
n=
(up to 100 mg/kg compared to
daily for 7 days) placebo.[7]
No dose-limiting
toxicities; no
serious adverse
events; no
Single Ascending clinically
Dose (250-1500 significant
Healthy ) o )
mg) & Multiple findings in
NIM-1324 Volunteers ) Not Reached ) )
(n=57) Ascending Dose biochemistry,
n=

(250-1500 mg
daily for 7 days)

coagulation,
ECG,
hematology, or
urinalysis
compared to
placebo.[5][6]

Experimental Protocols

General Preclinical Toxicology Study Design (based on BT-11 and NIM-1324 studies)

o Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rats) and

a non-rodent (e.g., Beagle dogs).[3][5]

o Dose Administration: The test compound is administered orally, often daily, for a specified

duration (e.g., 28 or 90 days).[3][5]

e Dose Groups: Multiple dose groups are used, including a control group receiving the vehicle

and several escalating dose groups of the test compound.
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» Observations: Animals are monitored for clinical signs of toxicity, changes in body weight,
and food consumption.

e Assessments: At the end of the study, blood samples are collected for hematology and
clinical chemistry analysis. A full necropsy is performed, and organs are examined
macroscopically and microscopically for any pathological changes.[3][5]

o Genotoxicity Assays: A battery of tests is typically performed to assess mutagenic and
genotoxic potential, including the Ames test, chromosomal aberration assay, and
micronucleus assay.[4]

o Safety Pharmacology: Studies are conducted to evaluate the effects on vital functions, such
as the central nervous, cardiovascular, and respiratory systems.[4][5]

Visualizations
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Caption: Simplified signaling pathway of NSC61610 and other LANCL2 agonists.

Experimental Workflow for Preclinical Toxicology Assessment
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Preclinical Toxicology Assessment Workflow
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Caption: General workflow for preclinical toxicology assessment of a new drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact
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